molecular formula C9H10ClNO3 B584812 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 CAS No. 1346600-23-4

4-Amino-5-chloro-2-ethoxybenzoic Acid-d5

Cat. No.: B584812
CAS No.: 1346600-23-4
M. Wt: 220.664
InChI Key: XWGYOMHQGQZRLC-ZBJDZAJPSA-N
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Description

4-Amino-5-chloro-2-ethoxybenzoic Acid-d5: is a deuterated derivative of 4-Amino-5-chloro-2-ethoxybenzoic acid. This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the ethoxy group. The molecular formula for this compound is C9H5D5ClNO3, and it has a molecular weight of 220.66 g/mol . Deuterated compounds like this one are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 typically involves the deuteration of 4-Amino-5-chloro-2-ethoxybenzoic acid. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of deuterated compounds generally follows similar synthetic routes but on a larger scale. The use of specialized equipment and reactors ensures the efficient and safe handling of deuterium gas. Additionally, the purification of the final product is crucial to achieve the desired isotopic purity, often greater than 98% .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is primarily related to its role as a deuterated compound. The presence of deuterium atoms can influence the compound’s interaction with enzymes and other molecular targets. Deuterium has a higher bond dissociation energy compared to hydrogen, which can result in slower reaction rates and increased stability of the compound .

Comparison with Similar Compounds

Uniqueness: The primary uniqueness of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 lies in its deuterium content. This isotopic substitution provides distinct advantages in research and industrial applications, such as enhanced stability and altered reaction kinetics .

Properties

IUPAC Name

4-amino-5-chloro-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYOMHQGQZRLC-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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